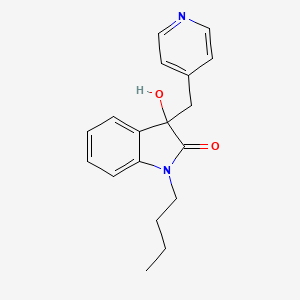
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHPI is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can interact with various biological targets such as DNA, RNA, and proteins. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can induce DNA damage and inhibit DNA repair, which can lead to cell death. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and immune response. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. The limitations include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity and pharmacokinetic properties.
Synthesemethoden
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-acetylpyridine and butylamine, followed by cyclization and oxidation to yield 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
Eigenschaften
IUPAC Name |
1-butyl-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-12-20-16-7-5-4-6-15(16)18(22,17(20)21)13-14-8-10-19-11-9-14/h4-11,22H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVVJGOQRSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

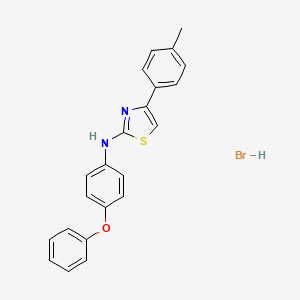
![1-[2-(allyloxy)benzyl]-2-methylpiperidine](/img/structure/B5194345.png)
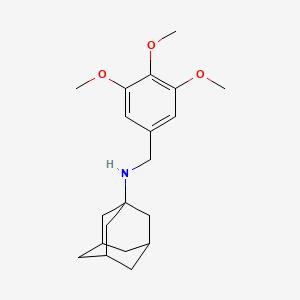
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)
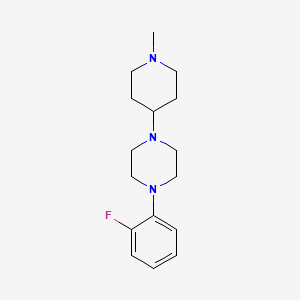
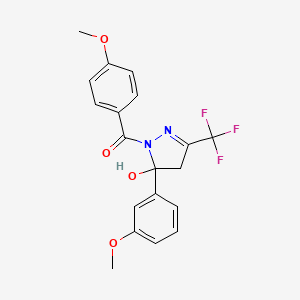
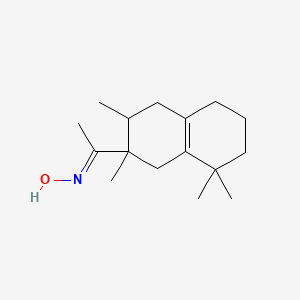
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)